

Technical Support Center: trans-Ned-19-d8

Solubility & Handling Guide

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Compound of Interest

Compound Name: *trans-Ned-19-d8*

Cat. No.: *B1158624*

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Product: **trans-Ned-19-d8** (Deuterated NAADP Antagonist / Internal Standard) Application: Calcium Signaling Research, LC-MS Quantitation, NAADP Receptor Binding Studies
Document ID: TS-NED19D8-SOL-01

Executive Summary & Compound Profile

trans-Ned-19-d8 is the deuterated isotopologue of trans-Ned-19, a potent, specific, and cell-permeable antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP). While chemically identical in solubility profile to its non-deuterated parent, the "d8" designation (typically indicating 8 deuterium atoms) marks it as a high-value internal standard for Mass Spectrometry (MS) or metabolic tracking.

The Central Challenge: Like many beta-carboline derivatives, this molecule is highly lipophilic. It dissolves readily in organic solvents (DMSO) but faces immediate thermodynamic instability in aqueous buffers (PBS, media), leading to "crashing out" (precipitation) if not handled with specific kinetic trapping techniques.

Physicochemical Profile

Property	Specification	Notes
Molecular Weight	~522.6 g/mol (varies by batch)	Heavier than parent (~514.6) due to deuterium.[1][2]
Primary Solvent	DMSO (Dimethyl Sulfoxide)	Recommended. Soluble up to 100 mM (~50 mg/mL).
Secondary Solvent	Ethanol (100%)	Soluble, but more volatile; less ideal for long-term storage.
Aqueous Solubility	Negligible (< 10 μ M)	Critical: Do not add water directly to the powder.
Appearance	Off-white / Yellow solid	Protect from light.

Master Stock Preparation (The Foundation)

Objective: Create a stable, high-concentration repository that prevents hydrolysis and isotopic exchange.

Mechanism: Water is the enemy of stability here. Even trace moisture in "dry" DMSO can cause degradation over months. For a deuterated standard, preserving isotopic purity is paramount.[3]

Protocol:

- Equilibration: Allow the product vial to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation on the cold hygroscopic powder.
- Solvent Choice: Use anhydrous DMSO (Grade: $\geq 99.9\%$, Water content $< 0.005\%$).
- Dissolution:
 - Add DMSO to achieve a concentration of 10 mM to 50 mM.
 - Tip: Do not attempt to make a dilute stock (e.g., 100 μ M) directly from powder; the volume of DMSO will be too large to manage in downstream cell culture without vehicle toxicity.

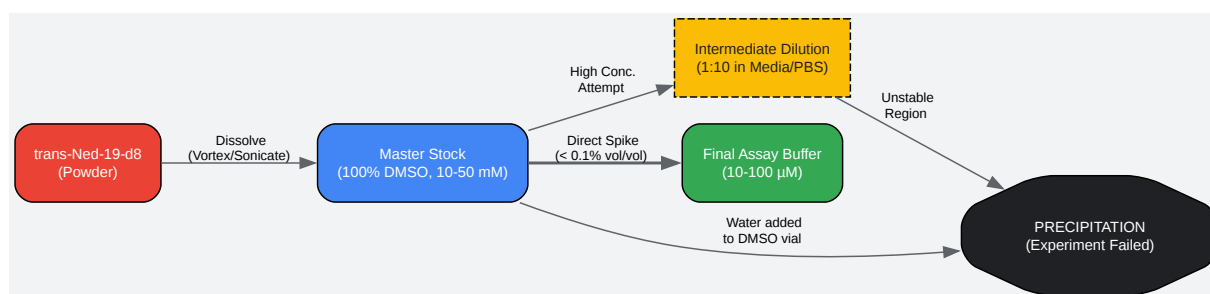
- Vortex vigorously for 30–60 seconds. Sonicate in a water bath for 5 minutes if visual particulates remain.
- Aliquot & Storage:
 - Dispense into single-use, light-protected amber vials (glass preferred to minimize plasticizer leaching in MS applications).
 - Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Aqueous Dilution Strategy (The "Crash-Out" Prevention)

Objective: Dilute the hydrophobic stock into cell culture media or buffer without triggering precipitation.

The Science of "Crashing Out": When a droplet of DMSO stock hits water, the DMSO diffuses away rapidly. If the local concentration of the lipid-like Ned-19 molecule exceeds its aqueous solubility limit before it disperses, it forms micro-crystals. These crystals are often invisible to the naked eye but will ruin bioassays and clog LC-MS columns.

Workflow Diagram: Solubility & Dilution Logic



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Caption: Logical flow for solubilization. Direct spiking (blue path) is preferred over intermediate aqueous dilutions (yellow path) which often enter the instability zone.

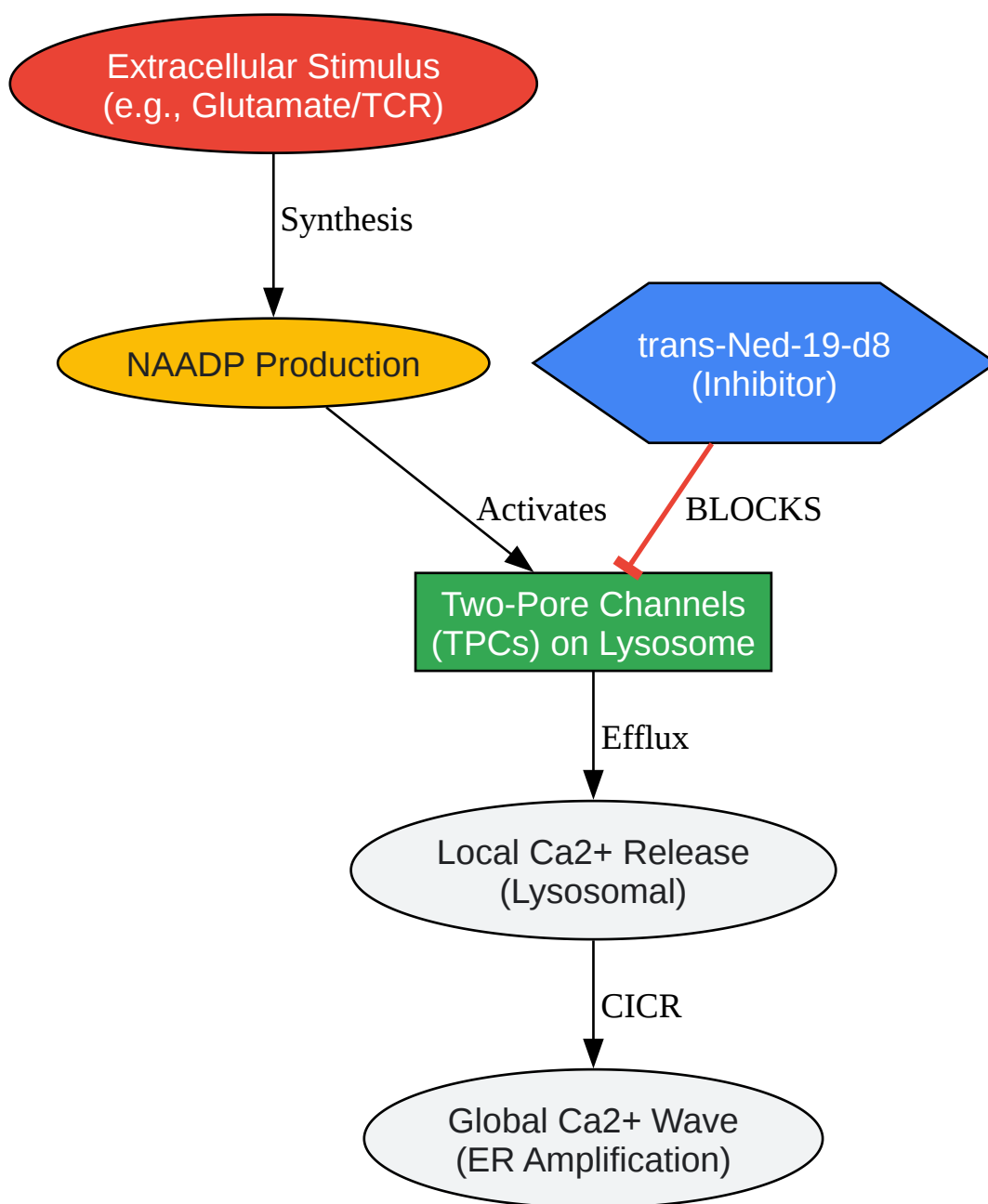
Step-by-Step Dilution Protocol:

- Prepare the Receiver: Have your cell culture media or assay buffer (e.g., Krebs-Ringer) ready in a tube, vortexing gently.
- The "Jet" Injection:
 - Pipette the required volume of DMSO Master Stock.
 - Inject the tip submerged into the center of the vortexing media.
 - Dispense quickly to ensure rapid dispersion.
- Limit the Vehicle: Keep the final DMSO concentration below 0.1% (v/v).
 - Example: To achieve 10 μM final concentration, add 1 μL of 10 mM stock to 1 mL of media.
- Visual Check: Hold the tube up to a light source. The solution should be crystal clear. If it looks "milky" or opalescent, the compound has precipitated. Discard and restart.

Contextual Mechanism: Why Specificity Matters

Understanding the pathway helps confirm if your solubility issues are affecting your data. If **trans-Ned-19-d8** precipitates, it cannot bind TPCs, and you will see a false negative (failure to block NAADP).

Pathway Diagram: NAADP Signaling Blockade



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Caption: **trans-Ned-19-d8** acts by competitively blocking NAADP binding sites on Two-Pore Channels (TPCs) located on acidic organelles (lysosomes/endosomes).

Frequently Asked Questions (Troubleshooting)

Q: Can I use **trans-Ned-19-d8** in 100% aqueous PBS for an animal injection? A: No. It will precipitate immediately, causing embolisms or local irritation without therapeutic effect.

- Solution: Use a vehicle formulation. A common mix for lipophilic beta-carbolines is 5% DMSO + 5% Tween-80 + 90% Saline. Dissolve in DMSO/Tween first, then slowly add saline while vortexing.

Q: I am using this as an Internal Standard for LC-MS. Why is my recovery low? A: This is likely an adsorption issue, not just solubility.

- Plastic Binding: Lipophilic compounds stick to polypropylene tubes. Use silanized glass or low-bind plastics.
- Solvent Mismatch: If your LC mobile phase is high-water (initial gradient), the standard might precipitate on the column head. Ensure your sample injection solvent matches the mobile phase starting conditions (e.g., 50% MeOH).

Q: Why use the deuterated (-d8) version instead of the standard Ned-19? A: The -d8 version is chemically identical but mass-shifted (+8 Da). It is exclusively used for quantification (correcting for extraction efficiency and matrix effects in MS) or metabolic tracing. If you are simply blocking receptors in a cell assay, use the non-deuterated trans-Ned-19 (it is significantly cheaper).

Q: My stock solution froze at +4°C. Is it ruined? A: No. Pure DMSO freezes at ~-19°C. This is normal. Thaw it completely at room temperature and vortex before use to ensure no concentration gradients exist in the vial.

References

- Naylor, E., et al. (2009).^{[4][5][6]} "Identification of a chemical probe for NAADP by virtual screening." *Nature Chemical Biology*, 5(4), 220–226.^{[4][5]}
 - Significance: The foundational paper describing the synthesis, specificity, and mechanism of trans-Ned-19.
- Tocris Bioscience. "trans-Ned 19 Technical Datasheet."
 - Significance: Authoritative source for solubility limits (100 mM in DMSO) and physical properties.

- Cayman Chemical. "trans-Ned-19 Product Information."
 - Significance: Verification of chemical structure and storage protocols.
- Galione, A., et al. (2022).^[5]^[6] "NAADP-Mediated Ca²⁺ Signalling." Handbook of Experimental Pharmacology.
 - Significance: Review of the TPC/NAADP signaling axis and pharmacological tools.^[6]^[7]

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